molecular formula C13H11N B11908698 1-Methylnaphthalene-6-acetonitrile

1-Methylnaphthalene-6-acetonitrile

Cat. No.: B11908698
M. Wt: 181.23 g/mol
InChI Key: VEXLZTVSCGHXMD-UHFFFAOYSA-N
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Description

1-Methylnaphthalene-6-acetonitrile is an organic compound belonging to the class of polycyclic aromatic hydrocarbons (PAHs) It is characterized by a naphthalene ring substituted with a methyl group at the 1-position and an acetonitrile group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methylnaphthalene-6-acetonitrile can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 1-methylnaphthalene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting product is then subjected to a cyanation reaction to introduce the acetonitrile group .

Industrial Production Methods: Industrial production of this compound typically involves large-scale Friedel-Crafts reactions followed by cyanation. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 1-Methylnaphthalene-6-acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Methylnaphthalene-6-acetonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-methylnaphthalene-6-acetonitrile involves its interaction with various molecular targets. The nitrile group can participate in nucleophilic addition reactions, while the aromatic ring can undergo electrophilic substitution. These interactions can lead to the formation of various bioactive compounds and intermediates .

Comparison with Similar Compounds

Uniqueness: 1-Methylnaphthalene-6-acetonitrile is unique due to the presence of both a methyl and an acetonitrile group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and industrial applications .

Properties

Molecular Formula

C13H11N

Molecular Weight

181.23 g/mol

IUPAC Name

2-(5-methylnaphthalen-2-yl)acetonitrile

InChI

InChI=1S/C13H11N/c1-10-3-2-4-12-9-11(7-8-14)5-6-13(10)12/h2-6,9H,7H2,1H3

InChI Key

VEXLZTVSCGHXMD-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=CC(=CC2=CC=C1)CC#N

Origin of Product

United States

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